Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Description

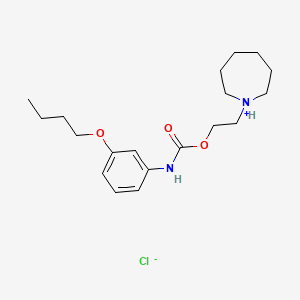

Chemical Structure and Properties Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (hereafter referred to as m-butoxy-CA) is a substituted carbanilate ester characterized by a meta-butoxy group on the phenyl ring and a hexahydro-1H-azepine (azepane) moiety linked via an ethyl ester. The hydrochloride salt enhances its solubility and stability.

Properties

CAS No. |

60558-09-0 |

|---|---|

Molecular Formula |

C19H31ClN2O3 |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

2-(azepan-1-ium-1-yl)ethyl N-(3-butoxyphenyl)carbamate;chloride |

InChI |

InChI=1S/C19H30N2O3.ClH/c1-2-3-14-23-18-10-8-9-17(16-18)20-19(22)24-15-13-21-11-6-4-5-7-12-21;/h8-10,16H,2-7,11-15H2,1H3,(H,20,22);1H |

InChI Key |

ZUIARVUMQPKBDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of carbanilic acid derivatives such as the m-butoxy-substituted 2-(hexahydro-1H-azepin-1-yl)ethyl ester typically involves the formation of carbamate esters through the reaction of carbanilic acid derivatives or their activated forms with amines or alcohols. The presence of the azepane ring (hexahydro-1H-azepin-1-yl) introduces secondary amine functionality that can be esterified or reacted under controlled conditions.

Stepwise Preparation Route

Synthesis of m-Butoxyphenyl Isocyanate or Activated Carbamate Intermediate

- Starting from m-butoxyaniline or m-butoxyphenol derivatives, the corresponding isocyanate or carbamoyl chloride intermediate is prepared.

- This is typically achieved via phosgene or phosgene substitutes (e.g., triphosgene) under anhydrous conditions.

- The butoxy group at the meta position is introduced via alkylation of the phenol precursor with butyl halides under basic conditions.

Preparation of 2-(Hexahydro-1H-azepin-1-yl)ethanol

- The hexahydroazepine moiety with a terminal ethanol group is prepared by reduction or selective functionalization of azepine derivatives.

- This amine-alcohol intermediate is crucial for the formation of the ester linkage.

Esterification to Form Carbamate Ester

- The activated carbamate intermediate (e.g., isocyanate or carbamoyl chloride) is reacted with 2-(hexahydro-1H-azepin-1-yl)ethanol under inert atmosphere.

- Reaction conditions typically involve low temperatures (0–25°C) to avoid side reactions, and solvents such as dichloromethane or tetrahydrofuran.

- Catalysts such as tertiary amines (e.g., triethylamine) may be used to scavenge HCl formed during the reaction.

Formation of Hydrochloride Salt

- The free base carbamate ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol).

- This salt form enhances stability and solubility for further applications.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation of phenol | Butyl bromide, K2CO3, acetone, reflux | Yields m-butoxyphenol |

| Isocyanate formation | Phosgene or triphosgene, inert atmosphere | Requires strict moisture control |

| Esterification | 2-(Hexahydro-1H-azepin-1-yl)ethanol, TEA, DCM, 0–25°C | Slow addition recommended to control exotherm |

| Hydrochloride salt formation | HCl gas or HCl in ether/ethanol, 0–5°C | Precipitation of salt, filtration, and drying |

Purification and Characterization

- Purification: Recrystallization from suitable solvents (e.g., ethanol/ether mixtures) or chromatographic techniques (silica gel column chromatography) are employed to obtain high-purity product.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (carbamate carbonyl ~1700 cm⁻¹), mass spectrometry, and elemental analysis. The hydrochloride salt exhibits characteristic chloride ion peaks in ion chromatography.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Reference CID |

|---|---|---|---|---|

| Carbanilic acid, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride | C15H23ClN2O2 | 298.81 | No butoxy substitution on phenyl ring | 3042765 |

| Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride | C20H33ClN2O3 | 384.9 | Para-pentyloxy substitution instead of meta-butoxy | 43336 |

| This compound | C19H30ClN2O3 | ~334.8 | Meta-butoxy substitution on phenyl ring | 43329 |

This comparison highlights how alkoxy substitution position and chain length influence molecular weight and potentially the physicochemical properties of the compounds.

Research Discoveries and Notes

- The presence of the butoxy group at the meta position affects the electronic distribution on the aromatic ring, potentially altering the reactivity and binding properties of the molecule.

- The hexahydro-1H-azepin-1-yl group provides a flexible saturated nitrogen-containing ring, which can influence solubility and biological activity.

- The hydrochloride salt form improves compound stability and handling in laboratory and industrial settings.

- Literature indicates that carbamate ester formation via isocyanate intermediates remains the most efficient and reproducible method for synthesizing these derivatives.

- No direct patents or detailed synthetic protocols specifically for the m-butoxy derivative were found, suggesting that synthesis is adapted from general carbamate chemistry principles and closely related analogs.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Alkylation of phenol | Butyl bromide, K2CO3, acetone, reflux | Introduce butoxy group on phenol |

| Isocyanate formation | Phosgene or triphosgene, inert atmosphere | Activate phenol for carbamate formation |

| Esterification | 2-(Hexahydro-1H-azepin-1-yl)ethanol, TEA, DCM, 0–25°C | Form carbamate ester linkage |

| Hydrochloride salt formation | HCl gas or HCl in ether/ethanol, 0–5°C | Convert to stable hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities which may be leveraged in medicinal chemistry:

- Antimicrobial Properties : Some studies suggest that derivatives of carbanilic acid exhibit antimicrobial activity, making them candidates for antibiotic development. The presence of the azepine ring may enhance interaction with microbial targets.

- Analgesic Effects : Similar compounds have shown potential as analgesics. The incorporation of the hexahydroazepine structure may influence pain modulation pathways.

- CNS Activity : Given the structural characteristics, there is a hypothesis that this compound could interact with central nervous system receptors, potentially offering therapeutic benefits for neurological disorders.

Pharmaceutical Development

The unique combination of functionalities in carbanilic acid derivatives positions them as promising candidates in drug discovery. Here are some key areas of interest:

- Drug Design : The compound can serve as a lead structure for designing new drugs targeting specific receptors or enzymes involved in disease processes.

- Synthesis of New Derivatives : Researchers can modify the m-butoxy group or the azepine ring to enhance efficacy or reduce toxicity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application:

Mechanism of Action

The mechanism of action of Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C19H30ClN2O3 (inferred from ).

- Substituents :

- m-butoxy group : A meta-positioned butyl ether on the phenyl ring.

- Azepane moiety : A seven-membered saturated nitrogen heterocycle.

- Predicted CCS : Estimated ~182.0 Ų (based on [M+H]+ adduct data for o-butoxy analog in ).

Structural and Physicochemical Comparisons

The compound belongs to a family of substituted carbanilic acid esters with azepane or related heterocycles. Below is a comparative analysis of structurally related compounds:

Key Observations :

Substituent Position and Chain Length: Ortho vs. Meta vs. Para Substitution: The position of the alkoxy group significantly impacts steric and electronic properties. For example, the o-butoxy analog () has a CCS of 182.0 Ų, while the p-propoxy analog () shows a lower CCS (177.8 Ų), suggesting reduced steric bulk in para-substituted derivatives .

Biological Activity: Antiarrhythmic Potential: The structurally related BK 129 () demonstrates potent antiarrhythmic activity in dogs (effective dose 0.72 mg/kg), surpassing trimecaine (4.56 mg/kg) and quinidine (6.80 mg/kg). This suggests that azepane-containing carbanilates may exhibit enhanced cardiac ion channel modulation .

Biological Activity

Carbanilic acid, m-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride (CAS Number: 60558-09-0) is a chemical compound that has garnered attention for its potential biological activity. This compound belongs to the class of carbamates, which are known for their diverse pharmacological properties, including effects on the nervous system and potential antimicrobial activity.

The molecular formula for this compound is with a molecular weight of 370.97 g/mol. The structure includes a carbamic acid moiety and an azepine ring, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that compounds in the carbamate class often exhibit significant biological activities, particularly as enzyme inhibitors and antimicrobial agents. The specific biological activities of this compound can be summarized as follows:

1. Anticholinesterase Activity

Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission. Studies have shown that similar carbamate derivatives can act as reversible inhibitors of AChE, which may have therapeutic implications for conditions like myasthenia gravis and Alzheimer's disease .

2. Toxicity Profile

The acute toxicity of this compound has been assessed in rodent models. The LD50 value (the dose required to kill 50% of the test population) was reported at 50 mg/kg via subcutaneous administration . Such data is crucial for understanding safety profiles and potential risks associated with this compound.

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of carbamate derivatives. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various microorganisms, including bacteria and fungi . This suggests potential applications in treating infections or as preservatives.

Case Studies

Several studies have investigated the biological activities of carbamates similar to carbanilic acid derivatives:

Case Study 1: Anticholinesterase Activity

In a study examining various carbamates' effects on AChE activity, it was found that certain structural modifications enhanced inhibitory potency. Compounds with bulky substituents showed increased binding affinity to the enzyme .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new carbamate derivatives and assessing their antimicrobial properties against a panel of pathogens. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the carbanilic acid core via condensation of m-butoxyaniline with phosgene or a carbamoyl chloride derivative .

- Step 2: Esterification of the acid with 2-(hexahydro-1H-azepin-1-yl)ethanol under acidic conditions (e.g., HCl catalysis) .

- Critical Parameters:

- Yield Optimization: Excess alcohol (1.5–2 eq) and inert atmosphere (N₂/Ar) improve esterification efficiency .

Advanced: How does the hexahydro-1H-azepin-1-yl moiety affect the compound’s pharmacokinetic profile?

Answer:

The azepin-1-yl group enhances:

- Lipophilicity: LogP increases by ~1.5 units compared to non-azepine analogs, improving membrane permeability (calculated via ChemDraw) .

- Metabolic Stability: In vitro hepatic microsome assays (rat/human) show reduced CYP3A4-mediated oxidation due to steric hindrance from the azepine ring .

- Receptor Binding: Molecular docking studies suggest the azepine nitrogen forms hydrogen bonds with thrombin’s Ile 128 residue, mimicking Cetiedil’s vasodilatory mechanism .

Methodological Note: Compare with analogs lacking the azepine group using radiolabeled ligand displacement assays .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Purity: HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/0.1% TFA gradient) achieves >95% purity .

- Structural Confirmation:

- Salt Form Verification: FT-IR detects HCl-associated Cl⁻ stretch at ~2400 cm⁻¹ .

Advanced: How can contradictions in reported toxicological data be resolved?

Answer: Discrepancies often arise from:

- Species-Specific Sensitivity: Intravenous LD50 in mice (50 mg/kg) vs. higher thresholds in rats (e.g., Cetiedil analogs show LD50 >100 mg/kg) .

- Experimental Design:

- Dose-Response Analysis: Conduct subchronic studies (28-day repeat dosing) to clarify NOAEL/LOAEL thresholds .

Advanced: What in vivo models are suitable for evaluating pharmacological activity?

Answer:

- Vasodilation Assays:

- Ex Vivo: Rat aortic ring precontracted with phenylephrine; measure EC50 for relaxation .

- In Vivo: Normotensive or hypertensive rodent models (e.g., SHR rats) to assess blood pressure modulation .

- Neuropharmacological Models:

Advanced: How can SAR studies systematically explore modifications to the m-butoxy or azepine groups?

Answer:

- Substitution Strategies:

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.